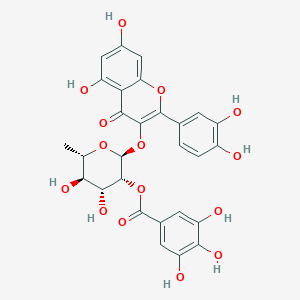

2''-O-Galloylquercitrin

Description

Properties

IUPAC Name |

[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3/t9-,20-,23+,26+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTNFIOZYNBKEY-YIOJSCHVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345785 | |

| Record name | 2''-O-Galloylquercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80229-08-9 | |

| Record name | 2''-O-Galloylquercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2''-O-Galloylquercitrin: Natural Sources, Distribution, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylquercitrin, a significant flavonoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects. This technical guide provides a comprehensive overview of its natural sources, distribution within plant matrices, and current understanding of its biological activities. Detailed methodologies for extraction, isolation, and quantification are presented to facilitate further research and development. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways, providing a basis for its observed pharmacological effects.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, indicating a distribution across different plant families. The primary and most frequently cited source is the Amur Maple (Acer ginnala). Other notable sources include plants from the Myrtaceae and Polygonaceae families.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Acer ginnala (Amur Maple) | Sapindaceae | Leaves, Herbs | [1][2] |

| Myrceugenia foveolata | Myrtaceae | Leaves, Stem Bark | [3][4] |

| Polygonum capitatum | Polygonaceae | Whole Herb | [5][6] |

| Diospyros kaki (Persimmon) | Ebenaceae | Calyx | [7][8] |

This table summarizes the known plant sources of this compound. The distribution within the plant can vary, with leaves and aerial parts being common locations for its accumulation.

Quantitative Analysis

To date, specific quantitative data on the yield of this compound from its natural sources remains limited in publicly available literature. The concentration of this compound can be influenced by various factors, including the geographical location of the plant, harvest time, and the specific cultivar. Further research employing validated analytical methods is required to establish a comprehensive quantitative profile of this compound in different plant species and tissues.

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant material typically involves the use of polar solvents to effectively solubilize the glycosidic flavonoid.

General Protocol for Ethanolic Extraction:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Acer ginnala) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.

Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for the isolation and purification of this compound from the crude extract.

Protocol for Silica (B1680970) Gel Column Chromatography:

-

Column Packing: Prepare a silica gel (100-200 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate them to yield the isolated compound.

Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the identification and quantification of this compound.

Illustrative HPLC-UV Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, particularly in the realms of anti-inflammatory and hepatoprotective effects. These actions are, at least in part, mediated through the modulation of critical intracellular signaling pathways.

Anti-inflammatory Activity via MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the inflammatory response. Studies have indicated that this compound can exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Figure 1: Inhibition of the MAPK signaling pathway by this compound.

Hepatoprotective Effects via PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is vital for cell survival and proliferation. Research suggests that this compound may contribute to hepatoprotection by modulating this pathway. In models of liver injury, this compound has been shown to have a cytoprotective effect, potentially through the activation of pro-survival signals within the PI3K/Akt pathway.[5]

Figure 2: Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Figure 3: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory and hepatoprotective properties. Its presence in several plant species, particularly Acer ginnala, provides accessible sources for its isolation and further study. The modulation of the MAPK and PI3K/Akt signaling pathways offers a mechanistic basis for its observed biological effects.

Future research should focus on:

-

Quantitative analysis: Establishing robust and validated methods to quantify the content of this compound in various plant sources to identify high-yielding species and optimal harvesting conditions.

-

Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo efficacy.

-

In-depth mechanistic studies: Further elucidating the precise molecular targets and downstream effects within the MAPK and PI3K/Akt pathways, as well as exploring other potential signaling pathways involved in its activity.

-

Preclinical and clinical evaluation: Conducting comprehensive preclinical studies to assess its safety and efficacy in relevant disease models, which could pave the way for future clinical trials.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted extraction coupled to HPLC-UV for the determination of quercitrin in different Rosa species genotypes and determination of their antioxidant capacity [publichealthtoxicology.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of 2''-O-Galloylquercitrin from Acer ginnala: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 2''-O-Galloylquercitrin, a bioactive flavonoid, from the leaves of Acer ginnala (Amur maple). This document details the experimental protocols for extraction, fractionation, and purification, presents quantitative data, and includes structural elucidation information.

Introduction

Acer ginnala, a species of maple native to northeastern Asia, is a known source of various bioactive compounds, including a range of galloyl derivatives.[1] Among these, this compound, also known as quercetin-3-O-(2''-galloyl)-α-L-rhamnopyranoside, has garnered interest for its potential health benefits, notably its activity as a free radical scavenger.[2][3][4] This guide offers a detailed methodology for the isolation of this compound for further research and development.

Experimental Protocols

The isolation of this compound from Acer ginnala involves a multi-step process encompassing extraction, solvent partitioning, and sequential chromatographic separations. The following protocols are based on established methodologies for the isolation of galloyl derivatives from Acer ginnala.[1]

Plant Material and Extraction

-

Plant Material : Fresh leaves of Acer ginnala are collected and air-dried in a well-ventilated area, protected from direct sunlight.

-

Grinding : The dried leaves are ground into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

-

Extraction : The powdered leaves (1 kg) are macerated with 80% aqueous methanol (B129727) (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the target compounds.[1]

-

Concentration : The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Aqueous Suspension : The resulting concentrate (approximately 322.5 g from 1 kg of dried leaves) is suspended in distilled water.[1]

-

Filtration : The aqueous suspension is filtered to remove any water-insoluble materials.[1]

Fractionation

The crude aqueous extract is subjected to an initial fractionation step to separate compounds based on their polarity and size.

-

Column Preparation : A Sephadex LH-20 column is prepared and equilibrated with distilled water. Sephadex LH-20 is a size-exclusion chromatography resin that is effective for separating flavonoids and other polyphenols.

-

Loading : The water-soluble concentrated filtrate (approximately 227.5 g) is loaded onto the prepared Sephadex LH-20 column.[1]

-

Elution : The column is eluted with a gradient of water to methanol. This will separate the extract into several fractions. While the specific details of the gradient are not fully documented, a stepwise gradient of increasing methanol concentration (e.g., 0%, 25%, 50%, 75%, 100% methanol in water) is a common practice for separating compounds of varying polarities. The elution is monitored by thin-layer chromatography (TLC) to identify fractions containing the desired compound.

Purification

The fraction enriched with this compound from the Sephadex LH-20 column requires further purification to yield the pure compound. This is typically achieved using preparative high-performance liquid chromatography (prep-HPLC).

-

Column : A reversed-phase C18 column is commonly used for the separation of flavonoids.

-

Mobile Phase : A gradient elution system consisting of two solvents, typically water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape (Solvent A) and an organic solvent like methanol or acetonitrile (B52724) (Solvent B), is employed.

-

Gradient Program : A linear gradient starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B is used to elute the compounds based on their hydrophobicity. The exact gradient profile would need to be optimized based on the specific column and instrument used.

-

Detection : The elution is monitored using a UV-Vis detector, typically at wavelengths of 254 nm and 280 nm, where flavonoids exhibit strong absorbance.

-

Fraction Collection : Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis : The purity of the isolated compound is assessed using analytical HPLC.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation process, based on the initial extraction of 1 kg of dried leaves of Acer ginnala.[1]

| Parameter | Value |

| Initial Dry Weight of Acer ginnala Leaves | 1000 g |

| Crude 80% Methanol Extract Yield | 322.5 g |

| Water-Soluble Fraction Yield | 227.5 g |

| Final Yield of this compound | Not Reported |

| Purity of Isolated this compound | >95% (Typically achieved via prep-HPLC) |

Structural Elucidation

The identification and structural confirmation of this compound are performed using spectroscopic techniques.

Spectroscopic Data

| Technique | Key Findings |

| ¹H-NMR | The proton NMR spectrum will show characteristic signals for the quercetin, rhamnose, and galloyl moieties. Key signals include those for the aromatic protons of the flavonoid A and B rings, the anomeric proton of the rhamnose sugar, and the two aromatic protons of the galloyl group. |

| ¹³C-NMR | The carbon NMR spectrum will display the corresponding carbon signals for all three components of the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a deprotonated molecular ion [M-H]⁻ at m/z 599. The fragmentation pattern would likely involve the loss of the galloyl group (152 Da) and/or the rhamnose moiety (146 Da). |

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Logical Relationship of Components

Caption: Molecular components of this compound.

Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct modulation of signaling pathways by this compound. Its primary reported biological activity is as a potent antioxidant and free radical scavenger.[2][4] The antioxidant properties of flavonoids can indirectly influence various signaling pathways by mitigating oxidative stress, which is implicated in the dysregulation of pathways involved in inflammation, cell proliferation, and apoptosis. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

The Biosynthesis of 2''-O-Galloylquercitrin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of 2''-O-Galloylquercitrin, a naturally occurring galloylated flavonoid with potential pharmacological applications. Drawing upon existing knowledge of gallotannin and galloylated catechin (B1668976) biosynthesis, this document outlines the key enzymatic steps, intermediate compounds, and potential regulatory mechanisms involved in its formation in plants. Detailed, adaptable experimental protocols for the study of this pathway are presented, alongside a framework for the presentation of quantitative data to facilitate comparative analysis. Visual diagrams generated using the DOT language are included to clearly illustrate the biosynthetic pathway and associated experimental workflows. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. A subclass of these compounds, the galloylated flavonoids, are characterized by the esterification of a galloyl group to a flavonoid core. This compound is a derivative of quercitrin (B1678633) (quercetin-3-O-rhamnoside) where a gallic acid moiety is attached to the 2''-hydroxyl group of the rhamnose sugar. While its presence has been identified in various plant species, the specific enzymatic pathway leading to its synthesis has not been fully elucidated. Understanding this biosynthetic pathway is crucial for its potential biotechnological production and for the exploration of its therapeutic potential.

Proposed Biosynthesis Pathway of this compound

Based on analogous pathways for the biosynthesis of gallotannins and other galloylated flavonoids, a two-step enzymatic pathway for the formation of this compound is proposed. This pathway involves the activation of gallic acid and its subsequent transfer to the quercitrin backbone.

Step 1: Formation of the Activated Galloyl Donor: β-Glucogallin

The biosynthesis is initiated with the formation of an energy-rich galloyl donor, 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is catalyzed by a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT).

-

Substrates: Gallic acid and Uridine Diphosphate Glucose (UDP-Glucose)

-

Enzyme: UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT)

-

Product: β-Glucogallin and Uridine Diphosphate (UDP)

Step 2: Galloylation of Quercitrin

The activated galloyl group from β-glucogallin is then transferred to the 2''-hydroxyl group of the rhamnose moiety of quercitrin. This reaction is catalyzed by a specific galloyltransferase, tentatively named Quercitrin:β-glucogallin 2''-O-galloyltransferase.

-

Substrates: β-Glucogallin and Quercitrin

-

Enzyme: Quercitrin:β-glucogallin 2''-O-galloyltransferase

-

Products: this compound and Glucose

The following diagram illustrates this proposed biosynthetic pathway:

Quantitative Data Presentation

To facilitate the analysis and comparison of enzymatic activities and pathway efficiency, all quantitative data should be summarized in a structured tabular format. The following tables provide templates for presenting key kinetic parameters of the enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Gallic Acid | Data | Data | Data | Data |

| UDP-Glucose | Data | Data | Data | Data |

| Note: This table is a template. Specific values need to be determined experimentally. |

Table 2: Kinetic Parameters of Quercitrin:β-glucogallin 2''-O-galloyltransferase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| β-Glucogallin | Data | Data | Data | Data |

| Quercitrin | Data | Data | Data | Data |

| Note: This table is a template. Specific values need to be determined experimentally. |

Experimental Protocols

The following section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound. These protocols are adapted from established methods for studying flavonoid biosynthesis.

Plant Material and Extraction

-

Plant Material: Select plant tissues known or suspected to produce this compound. Young, actively growing tissues are often rich in secondary metabolites.

-

Extraction:

-

Freeze-dry the plant material and grind it into a fine powder.

-

Extract the powder with 80% methanol (B129727) (or another suitable solvent) at room temperature with agitation.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process three times.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Enzyme Extraction and Purification

-

Crude Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) to remove cell debris.

-

The supernatant represents the crude enzyme extract.

-

-

Enzyme Purification:

-

Subject the crude extract to ammonium (B1175870) sulfate (B86663) precipitation to fractionate proteins.

-

Further purify the target enzymes (UGGT and the galloyltransferase) using a combination of chromatographic techniques, such as:

-

Anion-exchange chromatography (e.g., DEAE-Sepharose)

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

-

Size-exclusion chromatography (e.g., Sephacryl S-200)

-

Affinity chromatography (if a suitable ligand is available).

-

-

Enzyme Assays

-

UGGT Assay:

-

The reaction mixture should contain Tris-HCl buffer, UDP-glucose, gallic acid, and the enzyme fraction.

-

Incubate the mixture at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

-

Analyze the formation of β-glucogallin by High-Performance Liquid Chromatography (HPLC).

-

-

Galloyltransferase Assay:

-

The reaction mixture should contain a suitable buffer, β-glucogallin, quercitrin, and the enzyme fraction.

-

Incubate and terminate the reaction as described for the UGGT assay.

-

Monitor the formation of this compound by HPLC.

-

Product Identification

-

High-Performance Liquid Chromatography (HPLC):

-

Use a C18 reverse-phase column with a gradient elution system (e.g., water with 0.1% formic acid and acetonitrile).

-

Monitor the elution profile using a photodiode array (PDA) detector to obtain UV spectra of the products.

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (LC-MS) for accurate mass determination of the products.

-

Use techniques like electrospray ionization (ESI) in negative ion mode.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For unambiguous structure elucidation, purify the product and perform 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments.

-

The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound and the enzymes involved in its biosynthesis.

Conclusion

This technical guide provides a foundational framework for the investigation of the biosynthesis of this compound in plants. The proposed two-step enzymatic pathway, involving the formation of an activated galloyl donor and its subsequent transfer to quercitrin, offers a robust hypothesis for further experimental validation. The detailed protocols and data presentation structures outlined herein are intended to standardize research efforts and facilitate the systematic characterization of this and related biosynthetic pathways. A thorough understanding of the enzymatic machinery responsible for the production of this compound will not only advance our knowledge of plant secondary metabolism but also open avenues for its biotechnological synthesis and potential development as a therapeutic agent.

An In-depth Technical Guide to 2''-O-Galloylquercitrin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylquercitrin is a naturally occurring flavonoid glycoside, a derivative of quercitrin (B1678633) where a galloyl group is attached to the rhamnose sugar moiety. This modification has been noted to influence its biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also outlines the methodologies for its isolation and characterization and discusses its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is structurally composed of three main components: a quercetin (B1663063) aglycone, a rhamnose sugar moiety, and a galloyl group. The quercetin is linked to the rhamnose at the 3-position, and the galloyl group is esterified to the 2''-position of the rhamnose sugar.

The systematic name for this compound is [(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate[1].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80229-08-9 | [1][2][3] |

| Molecular Formula | C28H24O15 | [1][2][3] |

| Molecular Weight | 600.5 g/mol | [1][2] |

| Appearance | Yellow powder | [1][2] |

| Purity | >98% (Commercially available) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

Stereochemistry

The stereochemistry of the rhamnose moiety is crucial for the overall structure of the molecule. The specific configuration is α-L-rhamnopyranoside, as indicated by its full chemical name: quercetin-3-O-(2''-O-galloyl)-alpha-L-rhamnopyranoside[3]. The absolute stereochemistry of the sugar unit is defined by the (2S,3R,4R,5R,6S) configuration at the chiral centers of the oxane ring[1].

The structural connectivity and stereochemistry can be represented by the SMILES string: CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O[1].

References

Spectroscopic and Biological Insights into 2''-O-Galloylquercitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for the natural product 2''-O-Galloylquercitrin. It includes detailed experimental protocols for data acquisition and an exploration of its known biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound, a galloylated flavonoid glycoside, relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound were recorded in methanol-d4 (B120146). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (in Methanol-d4)

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| Quercetin Moiety | ||

| 2 | 157.9 | - |

| 3 | 135.8 | - |

| 4 | 179.5 | - |

| 5 | 163.0 | - |

| 6 | 99.9 | 6.21 (d, 2.1) |

| 7 | 165.9 | - |

| 8 | 94.8 | 6.39 (d, 2.1) |

| 9 | 159.0 | - |

| 10 | 105.8 | - |

| 1' | 123.0 | - |

| 2' | 116.0 | 7.62 (d, 2.2) |

| 3' | 146.2 | - |

| 4' | 149.8 | - |

| 5' | 117.2 | 6.89 (d, 8.5) |

| 6' | 123.1 | 7.58 (dd, 8.5, 2.2) |

| Rhamnose Moiety | ||

| 1'' | 103.8 | 5.36 (d, 1.6) |

| 2'' | 71.8 | 4.93 (dd, 3.4, 1.7) |

| 3'' | 71.9 | 4.15 (dd, 9.6, 3.4) |

| 4'' | 73.2 | 3.78 (t, 9.6) |

| 5'' | 71.8 | 3.42 (m) |

| 6'' | 17.8 | 0.94 (d, 6.2) |

| Galloyl Moiety | ||

| 1''' | 122.0 | - |

| 2''', 6''' | 110.3 | 7.01 (s) |

| 3''', 5''' | 146.7 | - |

| 4''' | 140.2 | - |

| 7''' (C=O) | 167.9 | - |

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z [M-H]⁻ | Calculated Mass |

| C₂₇H₂₁O₁₅ | 599.11 | 599.0986 |

Table 3: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)

| Fragment Ion | m/z | Description |

| [M-H-galloyl]⁻ | 447.09 | Loss of the galloyl group (152 Da) |

| [M-H-galloyl-rhamnose]⁻ | 301.03 | Subsequent loss of the rhamnose moiety (146 Da) |

| [Quercetin-H]⁻ | 301.03 | Aglycone fragment |

| [Galloyl-H]⁻ | 169.01 | Gallic acid anion |

Experimental Protocols

Detailed and standardized experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of methanol-d4 (CD₃OD).

-

¹H NMR Acquisition :

-

Pulse Program : Standard 'zg30' pulse sequence.

-

Acquisition Time : ~2.5 seconds.

-

Relaxation Delay : 2.0 seconds.

-

Number of Scans : 16 to 64, depending on sample concentration.

-

Spectral Width : 0-12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard 'zgpg30' with proton decoupling.

-

Acquisition Time : ~1.0 second.

-

Relaxation Delay : 2.0 seconds.

-

Number of Scans : 1024 to 4096, depending on sample concentration.

-

Spectral Width : 0-200 ppm.

-

-

2D NMR Experiments : Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish connectivities and assign all proton and carbon signals unambiguously.

Mass Spectrometry

-

Instrumentation : High-resolution mass spectra are acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of the purified compound (1-10 µg/mL) is prepared in methanol (B129727) or acetonitrile/water (1:1, v/v).

-

HR-ESI-MS Parameters :

-

Ionization Mode : Negative ion mode is often preferred for flavonoids.

-

Capillary Voltage : 3.0-4.0 kV.

-

Nebulizer Gas (N₂) : 1.0-2.0 Bar.

-

Drying Gas (N₂) : 8.0-10.0 L/min.

-

Drying Temperature : 180-220 °C.

-

-

MS/MS Fragmentation :

-

Precursor Ion Selection : The [M-H]⁻ ion (m/z 599.11) is selected in the quadrupole.

-

Collision Gas : Argon.

-

Collision Energy : Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

-

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activities, including hepatoprotective and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways.

Hepatoprotective Effects via PI3K/Akt Signaling Pathway

Recent studies have demonstrated that this compound exhibits hepatoprotective effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.

Anti-inflammatory Effects via MAPK Signaling Pathway

A closely related compound, Quercetin-3-O-β-D-(2''-galloyl)-glucopyranoside, has been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This suggests a similar mechanism may be at play for this compound. The MAPK pathway is a key regulator of inflammatory responses.

Experimental Workflow

The overall process from isolation to biological activity assessment of this compound follows a structured workflow.

The Antioxidant and Radical Scavenging Properties of 2''-O-Galloylquercitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylquercitrin, a naturally occurring flavonoid glycoside, has demonstrated significant potential as an antioxidant and radical scavenging agent. This technical guide provides a comprehensive overview of its activity, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of implicated signaling pathways. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Antioxidant & Cytoprotective Activity

The antioxidant potential of this compound has been quantified, primarily through its cytoprotective effects against oxidative injury. While direct radical scavenging data for the pure compound is limited in publicly accessible literature, its efficacy in cellular systems suggests a potent antioxidant mechanism.

| Assay Type | Model System | Endpoint | Result (EC50/IC50) | Reference Compound(s) |

| Cytoprotection against CCl4-induced injury | Human Liver Cancer Cells (HepG2) | Cell Viability | 5.36 μM | FR429 (EC50 = 6.46 μM) |

Note: The cytoprotective effect is largely attributed to the compound's antioxidant and radical scavenging properties. Further studies are required to determine the specific IC50/EC50 values in cell-free radical scavenging assays such as DPPH, ABTS, superoxide (B77818), and hydroxyl radical assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for the cytoprotective assay in which this compound has been evaluated, along with standard protocols for common antioxidant and radical scavenging assays.

Cytoprotective Activity against Carbon Tetrachloride (CCl4)-Induced Injury in HepG2 Cells

This assay evaluates the ability of a compound to protect cells from damage induced by a known oxidant.

a) Cell Culture and Treatment:

-

Human liver cancer (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound and incubated for a further 24 hours.

-

Following the pre-treatment, cells are exposed to 10 mM carbon tetrachloride (CCl4) for 24 hours to induce oxidative stress and cell damage.

b) Cell Viability Assessment (MTT Assay):

-

After the CCl4 treatment, the culture medium is removed, and 100 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is then removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The half-maximal effective concentration (EC50), the concentration at which the compound exhibits 50% of its maximal protective effect, is calculated from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

a) Reagents and Preparation:

-

DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

-

Positive control: A solution of a known antioxidant such as ascorbic acid or Trolox.

b) Assay Procedure:

-

In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of the test compound at various concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

a) Reagents and Preparation:

-

ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test compound and positive control solutions are prepared as in the DPPH assay.

b) Assay Procedure:

-

Add 190 μL of the ABTS•+ working solution to 10 μL of the test compound at various concentrations in a 96-well plate.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Superoxide Anion Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic and non-enzymatic systems. A common method is the phenazine (B1670421) methosulfate-NADH system.

a) Reagents and Preparation:

-

Phosphate buffer (100 mM, pH 7.4).

-

NADH solution (166 μM in buffer).

-

Nitroblue tetrazolium (NBT) solution (43 μM in buffer).

-

Phenazine methosulfate (PMS) solution (2.7 μM in buffer).

-

Test compound and positive control solutions.

b) Assay Procedure:

-

Mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of the test compound.

-

Initiate the reaction by adding 100 μL of PMS solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide radical scavenging and the IC50 value.

Hydroxyl Radical Scavenging Assay

The highly reactive hydroxyl radical is often generated via the Fenton reaction. Its scavenging is measured by the inhibition of the degradation of a detector molecule, such as deoxyribose.

a) Reagents and Preparation:

-

Phosphate buffer (20 mM, pH 7.4).

-

Deoxyribose solution (2.8 mM).

-

FeCl3 solution (100 μM).

-

EDTA solution (104 μM).

-

H2O2 solution (1 mM).

-

Ascorbic acid solution (100 μM).

-

Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH).

-

Trichloroacetic acid (TCA) solution (2.8% w/v).

-

Test compound and positive control solutions.

b) Assay Procedure:

-

In a test tube, mix the test compound at various concentrations with 0.5 mL of deoxyribose, 0.2 mL of premixed FeCl3 and EDTA, and 0.2 mL of H2O2.

-

Initiate the reaction by adding 0.2 mL of ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of TBA and 1 mL of TCA.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm.

-

Calculate the percentage of hydroxyl radical scavenging and the IC50 value.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like this compound are often mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

Potential Modulation of the PI3K/Akt Signaling Pathway

Research on structurally related compounds isolated alongside this compound suggests a potential role in modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation can protect cells from oxidative stress-induced apoptosis. The cytoprotective effects of this compound may, in part, be mediated through the activation of this pathway, leading to the upregulation of downstream survival signals.

Caption: Proposed modulation of the PI3K/Akt pathway by this compound.

Probable Involvement of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Many flavonoids exert their antioxidant effects by activating Nrf2, leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). It is highly probable that this compound, as a potent antioxidant flavonoid, also engages this critical defensive pathway.

Caption: Likely activation of the Nrf2/ARE antioxidant pathway by this compound.

Conclusion

This compound is a promising natural compound with significant antioxidant and cytoprotective properties. The available data, particularly its potent protective effect in a cellular model of oxidative stress, underscores its potential for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate standardized evaluation of its activity. Future research should focus on elucidating its precise radical scavenging capabilities through a broader range of direct antioxidant assays and confirming its modulatory effects on key signaling pathways such as PI3K/Akt and Nrf2/ARE. Such studies will be instrumental in fully characterizing the therapeutic potential of this compound in the context of diseases with an underlying oxidative stress etiology.

2’’-O-Galloylquercitrin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2’’-O-Galloylquercitrin is a flavonoid glycoside, a natural compound isolated from various plant species, including Acer ginnala (Amur maple), Myrceugenia foveolata, and Polygonum capitatum.[1][2][3] This molecule has garnered significant interest within the scientific community due to its promising therapeutic properties, which include antioxidant, anti-inflammatory, and hepatoprotective activities. This technical guide provides a comprehensive overview of the current scientific knowledge on 2’’-O-Galloylquercitrin, presenting quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₄O₁₅ | [4] |

| Molecular Weight | 600.48 g/mol | [4] |

| CAS Number | 80229-08-9 | [4] |

Therapeutic Properties and Quantitative Data

Current research indicates that 2’’-O-Galloylquercitrin exhibits a range of biological activities that are of therapeutic interest. The following tables summarize the key quantitative data from in vitro studies.

Antioxidant Activity

The antioxidant capacity of 2’’-O-Galloylquercitrin is attributed to its ability to act as a free radical scavenger.[1][4][5][6][7][8]

| Assay | Parameter | Value | Cell Line/System | Reference |

| DPPH Radical Scavenging | IC₅₀ | Not explicitly stated for the pure compound, but identified as a strong radical scavenger. | Chemical Assay | [9] |

Note: While multiple sources confirm its radical scavenging activity, specific IC₅₀ values for the purified compound in DPPH or other antioxidant assays are not consistently reported in the available literature.

Anti-inflammatory Activity

2’’-O-Galloylquercitrin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

| Assay | Parameter | Value | Cell Line | Reference |

| Inhibition of TNF-α secretion (LPS-induced) | IC₅₀ | 26.1 μM | RAW 264.7 | [1] |

Hepatoprotective Activity

The compound has shown protective effects against liver cell injury in vitro.

| Assay | Parameter | Value | Cell Line | Reference |

| Protection against CCl₄-induced injury | EC₅₀ | 5.36 μM | HepG2 | [10] |

| Protection against CCl₄-induced injury | EC₅₀ | 5.28 µM | HepG2 | [3] |

Experimental Protocols

This section details the general methodologies for the key in vitro assays used to evaluate the therapeutic properties of 2’’-O-Galloylquercitrin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

-

Reagent Preparation : A stable stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

-

Assay Procedure :

-

A series of dilutions of 2’’-O-Galloylquercitrin are prepared in a suitable solvent.

-

The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

-

Data Analysis : The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the inflammatory response in immune cells.

-

Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of 2’’-O-Galloylquercitrin for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

The cells are incubated for a further period (e.g., 18-24 hours).

-

-

Measurement of Inflammatory Mediators :

-

Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) : The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis : The inhibitory effect of 2’’-O-Galloylquercitrin on the production of inflammatory mediators is calculated, and IC₅₀ values are determined.

Hepatoprotective Assay in HepG2 Cells

This assay assesses the protective effect of a compound against toxin-induced liver cell damage.

-

Cell Culture : Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum.

-

Induction of Cell Injury :

-

Cells are seeded in 96-well plates.

-

Hepatotoxicity is induced by exposing the cells to a toxic agent such as carbon tetrachloride (CCl₄) or hydrogen peroxide (H₂O₂).

-

-

Treatment : Cells are co-treated with the toxic agent and various concentrations of 2’’-O-Galloylquercitrin, or pre-treated with the compound before the addition of the toxin.

-

Assessment of Cell Viability :

-

MTT Assay : The metabolic activity of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

-

-

Data Analysis : The percentage of cell viability is calculated relative to control cells. The EC₅₀ value, the concentration of the compound that provides 50% of the maximum protective effect, is determined.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of 2’’-O-Galloylquercitrin are believed to be mediated through the modulation of key intracellular signaling pathways. Based on studies of structurally related flavonoids and initial findings, the PI3K/Akt and MAPK pathways are likely targets.

Proposed Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Evidence suggests that some flavonoids can modulate this pathway, and a study involving a compound structurally similar to 2''-O-Galloylquercitrin, 2'-O-galloylhyperin, has shown activation of the Akt/Nrf2 pathway. Furthermore, a study that evaluated the hepatoprotective effects of several compounds, including this compound, found that the lead compound from that study, FR429, exerted its effects through the PI3K/Akt pathway.[10]

Caption: Proposed PI3K/Akt pathway modulation by this compound.

Proposed Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises several subfamilies, including ERK, JNK, and p38. Flavonoids have been shown to inhibit MAPK signaling, thereby reducing the production of inflammatory mediators.

Caption: Proposed MAPK pathway inhibition by this compound.

Pharmacokinetics and Toxicity

To date, there is a notable lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of 2’’-O-Galloylquercitrin.

General Considerations for Flavonoids:

-

Absorption : The absorption of flavonoids is influenced by their structure, particularly the glycosylation pattern. The addition of a galloyl group may affect its absorption characteristics.

-

Metabolism : Flavonoids are typically metabolized by gut microbiota and in the liver.

-

Toxicity : Generally, flavonoids are considered to have a good safety profile. However, comprehensive toxicological studies are necessary for any new chemical entity intended for therapeutic use.

Further research is imperative to determine the ADME and toxicity profile of 2’’-O-Galloylquercitrin to assess its potential as a viable drug candidate.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of 2’’-O-Galloylquercitrin.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

2’’-O-Galloylquercitrin is a promising natural compound with demonstrated antioxidant, anti-inflammatory, and hepatoprotective properties in vitro. Its potential to modulate key signaling pathways such as PI3K/Akt and MAPK suggests a molecular basis for its therapeutic effects. However, to advance this compound in the drug development pipeline, several critical knowledge gaps must be addressed.

Future research should focus on:

-

Comprehensive in vitro and in vivo studies to establish a more complete pharmacological profile.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by 2’’-O-Galloylquercitrin.

-

Thorough pharmacokinetic and toxicological evaluations to assess its drug-like properties and safety profile.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 2’’-O-Galloylquercitrin and provides a roadmap for its future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 8. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2''-O-Galloylquercitrin: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylquercitrin is a flavonoid glycoside, a natural phenolic compound that has garnered significant interest within the scientific community. Exhibiting potent antioxidant and hepatoprotective properties, this molecule presents a promising avenue for therapeutic research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its known signaling pathways. The information is curated to be a vital resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug discovery.

Physical and Chemical Properties

This compound is a yellow powder, a characteristic shared with many flavonoids. Its core structure consists of a quercetin (B1663063) molecule glycosidically linked to a rhamnose sugar, which is further esterified with a galloyl group at the 2'' position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80229-08-9 | [1][2] |

| Molecular Formula | C₂₈H₂₄O₁₅ | [1][2] |

| Molecular Weight | 600.48 g/mol | [1][2] |

| Physical Description | Yellow powder | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Spectral Data:

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.

-

¹H and ¹³C NMR: Detailed spectral data for this compound has been reported in the literature, confirming the presence of the quercetin, rhamnose, and galloyl moieties and their specific connectivity.

-

UV-Vis Spectroscopy: As a flavonoid, this compound exhibits characteristic absorption bands in the UV-Vis spectrum. Flavonoids typically show two major absorption bands: Band I in the range of 300-380 nm, corresponding to the B-ring cinnamoyl system, and Band II in the range of 240-280 nm, corresponding to the A-ring benzoyl system. The presence of the galloyl group may influence these absorption maxima.

Experimental Protocols

Isolation and Purification of this compound from Polygonum capitatum

This protocol is a synthesized methodology based on established procedures for the isolation of flavonoids from plant materials.

Workflow for Isolation and Purification:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered whole plant of Polygonum capitatum is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with flavonoids, is collected.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure compound.

In Vitro Hepatoprotective Activity Assay (MTS Assay)

This protocol outlines the determination of the cytoprotective effect of this compound against toxin-induced cell death in a liver cell line.

Experimental Workflow for Hepatoprotective Assay:

Caption: Workflow for the in vitro hepatoprotective activity assay.

Methodology:

-

Cell Culture: Human liver cancer cells (HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

-

Induction of Injury: Liver cell injury is induced by adding a hepatotoxic agent, such as carbon tetrachloride (CCl₄), to the cell culture medium.

-

MTS Assay: After the incubation period, the medium is replaced with a fresh medium containing MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). The plates are then incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Data Analysis: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal effective concentration (EC₅₀) is determined.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, primarily as an antioxidant and a hepatoprotective agent.

Table 2: Biological Activities of this compound

| Activity | Model | Key Findings | Source(s) |

| Hepatoprotective | CCl₄-induced injury in HepG2 cells | Exhibited cytoprotective effects with an EC₅₀ of 5.36 μM. | [3] |

| Antioxidant | DPPH radical scavenging assay | The methanolic extract of Acer ginnala, containing this compound, showed strong radical scavenging activity (IC₅₀ = 52.7 ± 0.6 μg/mL). | [1] |

Hepatoprotective Activity and the PI3K/Akt Signaling Pathway

Research has shown that the hepatoprotective effect of compounds structurally related to this compound is mediated through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival and proliferation. It is believed that this compound activates this pathway, leading to the downstream inhibition of pro-inflammatory and apoptotic signals.

A key consequence of PI3K/Akt activation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation and its inhibition leads to a reduction in the production of pro-inflammatory cytokines, thus mitigating liver damage.

Signaling Pathway of this compound in Hepatoprotection:

Caption: Proposed mechanism of this compound's hepatoprotective effect.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented antioxidant and hepatoprotective activities. Its ability to modulate the PI3K/Akt and NF-κB signaling pathways highlights its potential for the development of novel therapeutics for liver diseases and other inflammatory conditions.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the PI3K/Akt pathway.

-

Investigating its efficacy and safety in in vivo models of liver disease.

-

Exploring its potential in other therapeutic areas, such as cancer and neurodegenerative diseases, given the central role of the implicated signaling pathways in these conditions.

-

Developing efficient and scalable methods for its synthesis or extraction to facilitate further research and potential clinical applications.

This technical guide serves as a foundational resource for the scientific community to build upon, fostering further investigation into the therapeutic potential of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 2''-O-Galloylquercitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylquercitrin is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties, including its potent antioxidant and free radical scavenging activities. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant sources, primarily focusing on species from the Acer and Monteverdia genera. The methodologies outlined are designed to yield a high-purity compound suitable for further research and drug development applications.

Data Presentation: Quantitative Extraction Data

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction techniques applied to plant materials known to contain this compound or similar flavonoids.

| Extraction Method | Plant Material | Solvent | Key Parameters | Extraction Yield (% w/w) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia leaves | Ethanol (B145695) | 30 min, 50°C, 80% amplitude, 20 mL/g solvent/biomass ratio | 6.6 | [1][2] |

| Pressurized Liquid Extraction (PLE) | Monteverdia aquifolia leaves | Ethanol | 25 min, 60°C | 5.3 | [1][2] |

| Soxhlet Extraction | Monteverdia aquifolia leaves | Ethanol | 360 min, ~78°C | 8.3 | [1][2] |

| Maceration with Methanol (B129727) | Acer ginnala fresh leaves | 80% Methanol | 24 hours, room temperature | Not specified for this compound, but 80 mg/g fresh weight for Aceritannin | [3] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Monteverdia aquifolia Leaves

This protocol is based on methodologies that have proven effective for the extraction of bioactive compounds from Monteverdia aquifolia.[1][2]

Materials:

-

Dried and powdered leaves of Monteverdia aquifolia

-

Ethanol (95% or absolute)

-

Ultrasonic bath or probe sonicator

-

Filter paper (e.g., Whatman No. 1)

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of dried, powdered Monteverdia aquifolia leaves.

-

Solvent Addition: Add 200 mL of ethanol to the plant material in a beaker (maintaining a 20:1 solvent-to-solid ratio).

-

Ultrasonication: Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture. Sonicate for 30 minutes at a controlled temperature of 50°C and an amplitude of 80%.

-

Filtration: After sonication, filter the mixture through a Büchner funnel fitted with filter paper under vacuum to separate the extract from the solid plant residue.

-

Re-extraction: To maximize yield, the plant residue can be re-extracted with another 100 mL of ethanol under the same conditions.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Drying: The resulting crude extract can be further dried in a vacuum oven or freeze-dryer to obtain a solid residue.

Protocol 2: Purification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the purification of this compound from a crude plant extract. Optimization of the gradient and other parameters may be necessary depending on the specific extract composition.

Materials:

-

Crude extract containing this compound

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (TFA)

-

Syringe filters (0.45 µm)

-

Preparative or semi-preparative HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) to a concentration of approximately 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System Setup:

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 2-5 mL/min (for semi-preparative).

-

Detection: UV detector set at a wavelength of 280 nm or 350 nm.

-

Injection Volume: 100-500 µL, depending on the concentration and column capacity.

-

-

Elution Gradient (Example):

-

0-5 min: 10% B

-

5-35 min: Gradient from 10% to 50% B

-

35-40 min: Gradient from 50% to 100% B

-

40-45 min: Hold at 100% B

-

45-50 min: Return to 10% B

-

50-60 min: Column re-equilibration at 10% B

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.

Visualizations

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Free Radical Scavenging by this compound

This compound, like other flavonoids and gallotannins, is known to exert its antioxidant effect through free radical scavenging. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Caption: Free radical scavenging mechanism of this compound.

References

- 1. Improved extraction of bioactive compounds from Monteverdia aquifolia leaves by pressurized-liquid and ultrasound-assisted extraction: Yield and chemical composition: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Antioxidant Assays of 2''-O-Galloylquercitrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant activity of 2''-O-Galloylquercitrin, a naturally occurring flavonoid glycoside. The primary assays covered are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid derivative isolated from various natural sources, including Acer ginnala. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. As a free radical scavenger, this compound holds potential for applications in pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress-related conditions. The in vitro assays detailed below are fundamental for quantifying the antioxidant capacity of this compound.

Data Presentation: In Vitro Antioxidant Activity of this compound

While this compound has been identified as a component in plant extracts with demonstrated antioxidant activity, specific quantitative data for the purified compound is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimental data.

| Assay | Method | Endpoint | Result for this compound | Positive Control (e.g., Trolox, Ascorbic Acid) | Reference |

| DPPH | Radical Scavenging | IC50 (µg/mL or µM) | Data to be determined | Insert Value | (Internal/Published Data) |

| ABTS | Radical Cation Decolorization | TEAC (Trolox Equivalents) | Data to be determined | 1.0 | (Internal/Published Data) |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound relative to the standard, Trolox.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant activity of a compound like this compound involves several key steps from sample preparation to data analysis.

Caption: General workflow for in vitro antioxidant assays.

DPPH Radical Scavenging Assay: Principle and Protocol

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the amount of antioxidant present.

Caption: Principle of the DPPH radical scavenging assay.

Detailed Protocol for DPPH Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or ethanol (B145695), analytical grade)

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

-

Amber-colored vials or aluminum foil

Procedure:

-

Preparation of DPPH Radical Solution (0.1 mM):

-

Dissolve 3.94 mg of DPPH in 100 mL of methanol.

-

Store this solution in an amber-colored bottle or a flask wrapped in aluminum foil and keep it in the dark at 4°C. This solution should be prepared fresh.

-

-

Preparation of Test Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the different concentrations of the test sample and positive control to separate wells.

-

Add 100 µL of methanol to a well to serve as the blank (control).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.

-